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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to public

health and agriculture. Nicotinamide, a form of vitamin B3, and its derivatives have garnered

considerable attention as a promising class of antifungal agents. This guide provides an

objective comparison of the antifungal performance of various nicotinamide derivatives,

supported by experimental data from recent studies.

Quantitative Antifungal Activity
The antifungal efficacy of nicotinamide derivatives has been evaluated against a range of

fungal species, including both human and plant pathogens. The data below summarizes key

findings from in vitro and in vivo studies, presenting metrics such as Minimum Inhibitory

Concentration (MIC), 50% Inhibitory Concentration (IC50), and percentage of growth inhibition.

Activity Against Human Fungal Pathogens
A notable derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), has demonstrated

potent activity against a variety of Candida species, including fluconazole-resistant strains, as

well as Cryptococcus neoformans and Trichophyton species.[1][2] The parent compound,

nicotinamide (NAM), also exhibits broad-spectrum antifungal activity.[3][4]
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Compound Fungal Species MIC (µg/mL) MIC50 (mM)

2-amino-N-(3-

isopropylphenyl)nicoti

namide (16g)

Candida albicans

SC5314
0.25[1][2]

Fluconazole-resistant

C. albicans (6 strains)
0.125–1[2]

Other Candida spp. (7

species)
Moderate Activity

Cryptococcus

neoformans (3 strains)
Moderate Activity

Trichophyton spp. (3

strains)
Moderate Activity

Nicotinamide (NAM)
Candida albicans

SC5314
20[4]

Fluconazole-resistant

C. albicans
20

Candida parapsilosis 20-80

Candida tropicalis 20-80

Candida glabrata 20-80

Candida krusei 20-80

Cryptococcus

neoformans
20-80

Activity Against Plant Fungal Pathogens
Nicotinamide derivatives have also been investigated for their potential as agricultural

fungicides. Studies have explored their efficacy against economically important plant

pathogens.
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A series of nicotinamide derivatives incorporating a 1,3,4-oxadiazole moiety showed weak to

moderate antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora

mandshurica.[5][6][7]

Compound
G. zeae (%
Inhibition @ 50
mg/L)

F. oxysporum (%
Inhibition @ 50
mg/L)

C. mandshurica (%
Inhibition @ 50
mg/L)

7a - 55.2 53.1

7b 46.4 51.1 49.9

7c 39.6 - 44.9

8 53.0 58.9 52.8

9a 43.2 63.2 59.8

9b 58.3 53.3 54.5

9c 45.6 47.6 49.3

Derivatives of N-(thiophen-2-yl) nicotinamide have been identified as promising candidates for

controlling cucumber downy mildew, caused by Pseudoperonospora cubensis.[8][9][10]

Compound
EC50 (mg/L) against P.
cubensis

Control Efficacy (%) in
vivo

4a 4.69 -

4f 1.96[8][9][10]
70% @ 100 mg/L, 79% @ 200

mg/L[8][10]

Diflumetorim (Commercial

Fungicide)
21.44 -

Flumorph (Commercial

Fungicide)
7.55 56% @ 200 mg/L

Mancozeb (Commercial

Fungicide)
- 76% @ 1000 mg/L
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Furthermore, nicotinamide derivatives designed as succinate dehydrogenase inhibitors (SDHI)

have shown potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum.[11][12]

Compound IC50 (µM) against R. solani
IC50 (µM) against S.
sclerotiorum

3a-17 15.8[11][12] 20.3[11][12]

Boscalid (Commercial

Fungicide)
Comparable Comparable

Carbendazim (Commercial

Fungicide)
Comparable Comparable

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the

antifungal activity of nicotinamide derivatives.

Broth Microdilution Assay (for Human Pathogens)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal

agent against yeasts such as Candida and Cryptococcus.

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g.,

Sabouraud Dextrose Agar) and incubated to obtain fresh colonies. A suspension is then

prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell

concentration (e.g., 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI-1640

medium to the final testing concentration.

Preparation of Antifungal Solutions: The nicotinamide derivatives are dissolved in a suitable

solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the test

medium in a 96-well microtiter plate.

Inoculation and Incubation: The diluted fungal suspension is added to each well of the

microtiter plate containing the serially diluted compounds. The plates are then incubated at

35-37°C for 24-48 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound

that causes a significant inhibition of visible fungal growth compared to a drug-free control

well. For some fungi, the endpoint is defined as the concentration that inhibits 50% of growth

(MIC50).

Mycelial Growth Inhibition Assay (for Plant Pathogens)
This assay is employed to assess the efficacy of antifungal compounds against filamentous

fungi.

Preparation of Fungal Cultures: The plant pathogenic fungi are cultured on Potato Dextrose

Agar (PDA) plates until the mycelia cover the plate.

Preparation of Test Plates: The nicotinamide derivatives are dissolved in a solvent and

added to molten PDA at various concentrations. The mixture is then poured into sterile Petri

dishes.

Inoculation: A small disc of agar containing fresh mycelia from the edge of a growing culture

is placed in the center of the test plates.

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period

that allows for significant growth in the control plates (without the test compound).

Evaluation of Inhibition: The diameter of the fungal colony on each test plate is measured

and compared to the diameter of the colony on the control plate. The percentage of inhibition

is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony

diameter of the control and T is the colony diameter of the treated sample. The IC50 value,

the concentration that inhibits 50% of mycelial growth, can then be determined.

Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antifungal evaluation

of nicotinamide derivatives.
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Caption: Workflow for synthesis and antifungal evaluation of nicotinamide derivatives.

Signaling Pathway and Mechanism of Action
While the precise mechanisms of action for all nicotinamide derivatives are not fully elucidated,

several have been identified as inhibitors of succinate dehydrogenase (SDH) in the fungal

respiratory chain. This inhibition disrupts the mitochondrial electron transport chain, leading to a

reduction in ATP production and ultimately fungal cell death.

The diagram below illustrates the proposed mechanism of action for SDHI nicotinamide

derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b190219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Electron Transport Chain

Succinate

Complex II
(Succinate Dehydrogenase)

 Oxidation

Fumarate ATP Production
(Cellular Energy)

 contributes to

Nicotinamide Derivative
(SDHI)

❌

Fungal Cell Death

 reduction leads to

Click to download full resolution via product page

Caption: Mechanism of action for SDHI nicotinamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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